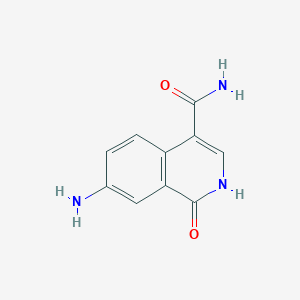
Suc-Val-Pro-Phe-SBzl
Übersicht
Beschreibung
Suc-Val-Pro-Phe-SBzl (succinyl-valine-proline-phenylalanine thiobenzyl ester) is an inhibitor of CatG enzymes . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 567.70 . Its molecular formula is C30H37N3O6S . The molecule contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 567.70 and a molecular formula of C30H37N3O6S . It contains a total of 79 bonds, including 42 non-H bonds, 17 multiple bonds, 14 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Enzymkinetik und Hemmungsstudien
Suc-VPF-SBzl ist ein wertvolles Substrat in der Enzymologie, insbesondere für die Untersuchung der Kinetik und Hemmung von Proteasen wie Chymotrypsin, Cathepsin G und Mastzellproteasen . Seine hohe Sensitivität im Vergleich zu traditionellen p-Nitroanilid-Substraten ermöglicht präzisere Messungen der Enzymaktivität mit kcat/Km-Werten im Bereich von 0,5 bis 8,3 · 10⁶ M⁻¹s⁻¹ . Dies macht es zu einer ausgezeichneten Wahl für detaillierte mechanistische Studien und die Entwicklung von Enzyminhibitoren.
Pharmakologische Forschung
In der Pharmakologie dient Suc-VPF-SBzl als Inhibitor von CatG-Enzymen mit IC50-Werten zwischen 111-225 mM . Diese Eigenschaft wird genutzt, um das therapeutische Potenzial von CatG-Inhibitoren bei der Behandlung von Krankheiten zu untersuchen, bei denen diese Enzyme eine kritische Rolle spielen, wie z. B. entzündliche Erkrankungen und bestimmte Krebsarten.
Biochemische Assays
Suc-VPF-SBzl wird in biochemischen Assays verwendet, um die Aktivität verschiedener Proteasen zu messen. Es ist besonders bekannt für seinen Einsatz in kontinuierlichen Assays von Matrixmetalloproteinasen, die eine wichtige Rolle beim Gewebsumbau und der Krebsmetastasierung spielen . Die Sensitivität der Verbindung verbessert den Nachweis subtiler Veränderungen der Proteaseaktivität, was für das Verständnis der Rolle der Enzyme in physiologischen und pathologischen Prozessen entscheidend ist.
Anwendungen in der Molekularbiologie
In der Molekularbiologie hilft das Hemmungsprofil von Suc-VPF-SBzl gegen CatG-Enzyme, die Rolle dieser Enzyme in zellulären Prozessen zu entschlüsseln . Durch die Hemmung der CatG-Aktivität können Forscher die nachgeschalteten Auswirkungen auf Signalwege, Genexpression und Zellfunktionen untersuchen und so Einblicke in die molekularen Mechanismen von Krankheiten gewinnen.
Klinische Forschung
Die Rolle von Suc-VPF-SBzl in der klinischen Forschung ist an seine biochemischen Anwendungen gebunden. Sein Einsatz in Assays hilft bei der Identifizierung potenzieller Biomarker für Krankheiten, an denen Proteasen beteiligt sind. Dies kann zur Entwicklung von diagnostischen Werkzeugen und gezielten Therapien führen, insbesondere in der Onkologie und Immunologie .
Biotechnologische Anwendungen
In der Biotechnologie wird Suc-VPF-SBzl bei der Entwicklung sensibler Assays für industrielle Enzyme eingesetzt. Seine hohe Reaktivität ermöglicht die Optimierung von Bedingungen in Prozessen wie der Peptidsynthese und der Produktion von Pharmazeutika . Darüber hinaus kann es zur Suche nach neuartigen Proteasen mit industriellen Anwendungen eingesetzt werden.
Wirkmechanismus
Target of Action
Suc-Val-Pro-Phe-SBzl primarily targets the CatG enzyme . CatG, or Cathepsin G, is a protease enzyme that plays a crucial role in immune response and inflammation.
Mode of Action
This compound acts as an inhibitor of the CatG enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in.
Biochemische Analyse
Biochemical Properties
Suc-val-pro-phe-sbzl plays a crucial role in biochemical reactions as an inhibitor of cathepsin G. Cathepsin G is a serine protease enzyme found in neutrophils and other immune cells, where it participates in the degradation of extracellular matrix proteins and the processing of bioactive peptides. This compound inhibits cathepsin G by binding to its active site, thereby preventing the enzyme from cleaving its natural substrates. This inhibition is characterized by an IC50 value ranging from 111 to 225 mM . The compound’s interaction with cathepsin G is highly specific, making it an effective tool for studying the enzyme’s activity and regulation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cathepsin G, the compound can modulate immune cell function, particularly in neutrophils. This inhibition can lead to reduced degradation of extracellular matrix proteins, affecting processes such as tissue remodeling and inflammation. Additionally, this compound can influence cell signaling pathways by altering the availability of bioactive peptides processed by cathepsin G. These changes can impact gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications in inflammatory and immune-related disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of cathepsin G. The compound’s thiobenzyl ester group interacts with the serine residue in the enzyme’s active site, forming a covalent bond that inhibits the enzyme’s catalytic activity. This interaction prevents cathepsin G from cleaving its natural substrates, thereby reducing its proteolytic activity. The inhibition of cathepsin G by this compound can also lead to changes in gene expression, as the enzyme is involved in the processing of bioactive peptides that regulate various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution . Prolonged exposure to light and moisture can lead to degradation, reducing its effectiveness as an enzyme inhibitor. In in vitro and in vivo studies, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Researchers must carefully control these factors to ensure consistent and reliable results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound effectively inhibits cathepsin G without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions with other proteases and enzymes. Researchers must carefully determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. The compound interacts with cathepsin G, a key enzyme in the degradation of extracellular matrix proteins and the processing of bioactive peptides. By inhibiting cathepsin G, this compound can alter metabolic flux and metabolite levels, affecting various physiological processes. The compound’s interaction with cathepsin G is highly specific, making it a valuable tool for studying the enzyme’s role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s thiobenzyl ester group allows it to interact with specific transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, such as lysosomes, where cathepsin G is localized. This targeted distribution enhances the compound’s effectiveness as an enzyme inhibitor .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting lysosomes where cathepsin G is active. The compound’s structure includes targeting signals that direct it to these compartments, ensuring its interaction with the enzyme. Additionally, post-translational modifications of this compound can influence its localization and activity, further enhancing its specificity and effectiveness as an enzyme inhibitor .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Suc-Val-Pro-Phe-SBzl is a highly reactive thiobenzyl ester substrate for chymotrypsin-like enzymes. The research found that it was significantly more reactive with these enzymes than the corresponding 4-nitroanilide substrate (Suc-Val-Pro-Phe-NA). Specifically, this compound was found to be 6-171-fold more reactive than Suc-Val-Pro-Phe-NA when tested with rat mast cell protease I and II, human and dog skin chymases. [] This enhanced reactivity makes it a valuable tool for studying the kinetics and inhibition of these enzymes. By using a highly reactive substrate, researchers can obtain more sensitive and accurate measurements of enzyme activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
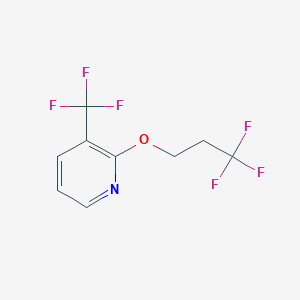
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
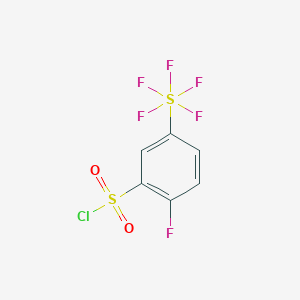
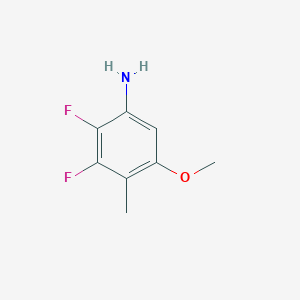

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)
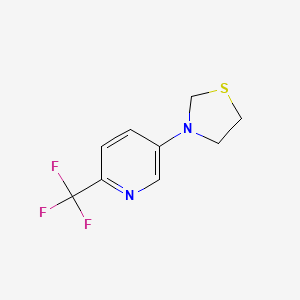
![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)

![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)


